Tetrakis[(methylsulfanyl)methyl]silane
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Overview
Description
Tetrakis[(methylsulfanyl)methyl]silane is an organosilicon compound with the chemical formula Si(CH2SCH3)4. This compound is characterized by the presence of four methylsulfanyl groups attached to a central silicon atom. It is a colorless liquid that is primarily used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis[(methylsulfanyl)methyl]silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with methylthiomethanol (CH3SCH2OH) in the presence of a base such as triethylamine (Et3N). The reaction proceeds as follows:
SiCl4+4CH3SCH2OH→Si(CH2SCH3)4+4HCl
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of silicon tetrachloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(methylsulfanyl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methylthiomethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiomethanol.
Scientific Research Applications
Tetrakis[(methylsulfanyl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of silicon-based life forms.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Tetrakis[(methylsulfanyl)methyl]silane involves the interaction of its methylsulfanyl groups with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The silicon atom can form stable bonds with other elements, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom.
Tetrakis(vinyldimethylsiloxy)silane: This compound has four vinyldimethylsiloxy groups attached to a central silicon atom.
Uniqueness
Tetrakis[(methylsulfanyl)methyl]silane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive towards oxidation and substitution reactions compared to its analogs with different substituents.
Properties
CAS No. |
410095-60-2 |
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Molecular Formula |
C8H20S4Si |
Molecular Weight |
272.6 g/mol |
IUPAC Name |
tetrakis(methylsulfanylmethyl)silane |
InChI |
InChI=1S/C8H20S4Si/c1-9-5-13(6-10-2,7-11-3)8-12-4/h5-8H2,1-4H3 |
InChI Key |
QRBIFQIFNPPNKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC[Si](CSC)(CSC)CSC |
Origin of Product |
United States |
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